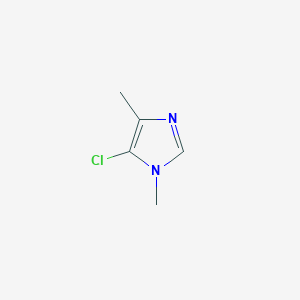

5-chloro-1,4-dimethyl-1H-imidazole

Description

BenchChem offers high-quality 5-chloro-1,4-dimethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1,4-dimethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,4-dimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSAFERAPKVZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-1,4-dimethyl-1H-imidazole CAS number and molecular weight

An In-depth Technical Guide to 5-chloro-1,4-dimethyl-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of 5-chloro-1,4-dimethyl-1H-imidazole, a substituted imidazole of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document synthesizes information from closely related analogs and established principles of imidazole chemistry to provide a robust profile. The guide covers molecular identification, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic characteristics, anticipated reactivity, and essential safety and handling guidelines. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound and its chemical context.

Introduction and Chemical Identity

5-chloro-1,4-dimethyl-1H-imidazole belongs to the class of halogenated imidazole heterocycles. These structures are significant building blocks in organic synthesis, often serving as key intermediates in the preparation of pharmaceuticals and agrochemicals. The strategic placement of chloro and methyl groups on the imidazole ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. While specific data for 5-chloro-1,4-dimethyl-1H-imidazole is scarce, its structural similarity to other substituted imidazoles allows for a well-reasoned extrapolation of its chemical and physical properties.

A definitive CAS number for 5-chloro-1,4-dimethyl-1H-imidazole is not currently indexed in major chemical databases. However, its molecular identity can be established through its formula and calculated molecular weight.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1,4-dimethyl-1H-imidazole | - |

| Molecular Formula | C₅H₇ClN₂ | Calculated |

| Molecular Weight | 130.58 g/mol | Calculated |

| Monoisotopic Mass | 130.02977 Da | Predicted for isomer[1] |

| CAS Number | Not Assigned | - |

Proposed Synthesis and Experimental Protocol

The synthesis of 5-chloro-1,4-dimethyl-1H-imidazole can be logically approached through the electrophilic chlorination of the corresponding precursor, 1,4-dimethyl-1H-imidazole. This precursor is commercially available or can be synthesized. The chlorination of the imidazole ring is a well-documented transformation, with several reagents capable of effecting this change. N-Chlorosuccinimide (NCS) is a common and effective choice for this purpose, offering milder reaction conditions compared to gaseous chlorine.

Synthetic Workflow

The proposed two-step synthesis commences with the formation of the 1,4-dimethyl-1H-imidazole precursor, followed by its regioselective chlorination.

Sources

Thermodynamic Stability & Molecular Architecture of Chlorinated Imidazole Derivatives

The following technical guide is structured to provide an authoritative, mechanism-first analysis of chlorinated imidazole derivatives. It synthesizes experimental data with computational workflows to address the thermodynamic stability profile required for high-stakes applications in pharmaceutical design and materials science.[1][2][3]

Technical Guide Series: Heterocyclic Pharmacophores

Executive Summary

Chlorinated imidazole derivatives, particularly 4,5-dichloroimidazole and 2,4,5-trichloroimidazole , represent a critical scaffold in medicinal chemistry (e.g., antifungal azoles) and high-energy materials.[1][4] Unlike their nitro-substituted counterparts, which are defined by explosive instability, chlorinated imidazoles exhibit a unique balance of high thermal stability and reactive functionalization potential .[1][4]

This guide details the thermodynamic drivers governing their stability, including tautomeric equilibria, crystal lattice enthalpy, and decomposition kinetics.[4] It provides researchers with validated protocols for thermal characterization and computational prediction of stability limits.[2][4]

Molecular Architecture & Electronic Effects[1][3][4]

The thermodynamic stability of chlorinated imidazoles is dictated by the interplay between the aromaticity of the

Inductive Destabilization vs. Resonance Stabilization

Chlorine atoms are strong electron-withdrawing groups (EWG) via the inductive effect (-I) but weak electron-donors via resonance (+R).[1][2][4]

-

Acidity Modulation: The -I effect significantly increases the acidity of the N1-proton.[1][3] While unsubstituted imidazole has a pK

of ~14.5, polychlorinated derivatives can exhibit pK -

Ring Deactivation: The electron density on the ring carbons is reduced, increasing stability against oxidative degradation but making the ring less susceptible to electrophilic aromatic substitution compared to the parent imidazole.

Tautomeric Equilibrium

For 4,5-dichloroimidazole , the molecule possesses

For monosubstituted derivatives (e.g., 4-chloroimidazole), the tautomeric equilibrium constant (

Figure 1: Tautomeric landscape and stabilizing intermolecular forces in chlorinated imidazoles.[1]

Thermodynamic Profiling: Solid & Solution State

Solid-State Stability (Crystal Lattice)

Chlorinated imidazoles exhibit remarkably high melting points relative to their molecular weight, driven by a robust network of intermolecular hydrogen bonds (N-H[1][4]···N).

| Compound | Molecular Formula | Melting Point (°C) | Predicted Boiling Point (°C) | Stability Insight |

| Imidazole | C | 89–91 | 256 | Baseline reference.[1][2] |

| 4,5-Dichloroimidazole | C | 183–185 | 334 | Significant lattice stabilization via Cl-polarizability and H-bonding. |

| 2,4,5-Trichloroimidazole | C | ~190 (dec.)[1][4] | N/A | Steric crowding destabilizes lattice slightly; prone to sublimation/decomposition.[1][2][3][4] |

Thermal Decomposition Pathways

Unlike nitro-imidazoles, which decompose via violent C-NO

-

Phase I (Desolvation): Loss of surface water/solvent (< 100°C).[2][3][4]

-

Phase II (Sublimation/Melting): Endothermic transitions (180–200°C).

-

Phase III (Degradation): Exothermic decomposition (> 270°C).[2][3][4] The C-Cl bond energy (~81 kcal/mol) is robust, requiring high activation energy for cleavage.[1][4]

Experimental Characterization Protocols

To validate the thermodynamic stability of a new derivative, the following self-validating workflow is recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset (

-

Sample Prep: Weigh 2–5 mg of dried 4,5-dichloroimidazole into an aluminum pan (hermetically sealed with a pinhole to prevent pressure buildup).

-

Reference: Empty aluminum pan.

-

Ramp: Heat from 40°C to 400°C at 10°C/min under N

purge (50 mL/min). -

Validation Criteria:

Protocol: Thermogravimetric Analysis (TGA)

Objective: Differentiate between sublimation and decomposition.

-

Ramp: Heat 10 mg sample from 30°C to 600°C at 10°C/min.

-

Analysis:

Figure 2: Decision tree for thermal stability characterization.

Computational Prediction Workflow (DFT)[2][4]

When experimental data is unavailable for novel derivatives, Density Functional Theory (DFT) provides accurate relative stability metrics.[2][4]

Recommended Level of Theory: B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (better for non-covalent interactions).[2][4]

Step-by-Step Calculation:

-

Geometry Optimization: Optimize all potential tautomers (1H, 2H, 3H) in the gas phase.

-

Frequency Calculation: Confirm stationary points (no imaginary frequencies) and extract Zero-Point Energy (ZPE).

-

Solvation Model: Apply PCM (Polarizable Continuum Model) with water or DMSO to simulate physiological or reaction conditions.[2][3][4]

-

Isodesmic Reaction: To calculate Enthalpy of Formation (

), use a balanced reaction where bond types are conserved:

References

-

ThermoFisher Scientific. (2024).[2][3][4] 4,5-Dichloroimidazole, 98% Specification Sheet. Retrieved from

-

Sigma-Aldrich. (2024).[1][2][3][4] Product Specification: 4,5-Dichloroimidazole.[1][2][3][5] Retrieved from

-

PubChem. (2024).[2][3][4] 2,4,5-Trichloroimidazole Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [2][4]

-

NIST Chemistry WebBook. (2024).[2][3][4] Imidazole Derivatives Phase Change Data. Retrieved from [2][4]

-

Gutowski, K. E., et al. (2006).[2][4][6] "Accurate Thermochemical Properties for Energetic Materials Applications." Journal of Physical Chemistry A. (Contextual grounding for DFT methods).

-

Sifaoui, H., et al. (2007).[2][4][7] "Solid-liquid equilibria of binary imidazole systems." Thermochimica Acta. (Reference for fusion enthalpy methodologies).

Sources

- 1. 4,5-Dichloroimidazole (CAS 15965-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4,5-Trichloro-1H-imidazole | C3HCl3N2 | CID 24357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 2,4,5-trichloroimidazole (C3HCl3N2) [pubchemlite.lcsb.uni.lu]

- 5. 4,5-ジクロロイミダゾール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 1H-Imidazole, 2,4,5-triphenyl- [webbook.nist.gov]

Solubility Profile of 5-chloro-1,4-dimethyl-1H-imidazole in Organic Solvents: A Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and in vitro assay reliability. This technical guide provides an in-depth analysis of the solubility profile of 5-chloro-1,4-dimethyl-1H-imidazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. We explore the physicochemical properties governing its solubility, offer a predictive assessment of its behavior in various organic solvents, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the accurate characterization of this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Discovery

5-chloro-1,4-dimethyl-1H-imidazole belongs to the substituted imidazole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The journey of a potential drug candidate from initial screening to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is arguably one of the most significant hurdles.[3]

Inadequate solubility can lead to:

-

Poor absorption and low bioavailability after oral administration.[4]

-

Unreliable results and underestimated potency in biological assays.[5]

-

Significant challenges in developing suitable formulations for preclinical and clinical studies.[6]

Therefore, a comprehensive understanding and early assessment of a compound's solubility profile are not merely procedural but are fundamental to a rational and cost-effective drug discovery pipeline.[3] This guide focuses on characterizing the solubility of 5-chloro-1,4-dimethyl-1H-imidazole in a range of common organic solvents, providing both a theoretical framework and actionable experimental protocols.

Physicochemical Properties of 5-chloro-1,4-dimethyl-1H-imidazole

The solubility of a molecule is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is governed by a molecule's functional groups and overall electronic properties.

Molecular Structure:

-

Compound Name: 5-chloro-1,4-dimethyl-1H-imidazole

-

Molecular Formula: C₅H₇ClN₂

-

Molecular Weight: 130.58 g/mol

Key Structural Features Influencing Solubility:

-

Polarity: The imidazole ring is an aromatic, polar heterocycle due to the presence of two electronegative nitrogen atoms.[2] The chlorine atom at the 5-position further enhances the molecule's polarity through its inductive electron-withdrawing effect. While the two methyl groups are nonpolar, the overall molecule possesses a significant dipole moment, rendering it a polar compound.

-

Hydrogen Bonding: The nitrogen atom at position 3 possesses a lone pair of electrons and can act as a hydrogen bond acceptor . However, unlike unsubstituted or N-H imidazoles, the nitrogen at position 1 is methylated. This substitution is critical as it removes the ability of the molecule to act as a hydrogen bond donor . This structural feature significantly influences its interactions with protic versus aprotic solvents.

-

Ionizability: The N-3 nitrogen is basic and can be protonated. While this guide focuses on organic solvents, this property is crucial for understanding pH-dependent aqueous solubility.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties, we can predict the solubility behavior of 5-chloro-1,4-dimethyl-1H-imidazole across different solvent classes.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong dipole-dipole interactions with the polar imidazole ring. Furthermore, they can act as hydrogen bond donors to the N-3 position of the compound, facilitating strong solute-solvent interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions are the primary driving force for solubility. DMSO, in particular, is an excellent solvent for a wide range of polar organic molecules and is commonly used to prepare stock solutions for screening assays.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While these solvents have a dipole moment, they are weak hydrogen bond donors and acceptors. Studies on similar imidazole structures have shown that their solubility in chloroalkanes can be quite low. |

| Nonpolar | Hexane, Toluene, Heptane | Very Low | A significant mismatch in polarity exists between the polar solute and nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions. |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by robust experimental data. The choice of method depends on the stage of drug development; high-throughput kinetic assays are suited for early discovery, while the more rigorous thermodynamic methods are essential for lead optimization and pre-formulation.[4][5]

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true solubility of a compound at equilibrium and is considered the "gold standard."[7] The Shake-Flask method is the most widely accepted protocol.[8]

Objective: To determine the maximum concentration of 5-chloro-1,4-dimethyl-1H-imidazole that dissolves in a specific solvent at a controlled temperature after equilibrium has been reached.

Materials:

-

5-chloro-1,4-dimethyl-1H-imidazole (solid powder, >98% purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 5-chloro-1,4-dimethyl-1H-imidazole to a pre-weighed 2 mL glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.[8]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5]

-

Phase Separation: After incubation, remove the vial and let it stand to allow undissolved solids to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution through a chemically compatible 0.22 µm filter.[9] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Analyze the diluted samples using a pre-validated HPLC-UV method or UV-Vis spectrophotometry against a standard curve prepared from known concentrations of the compound.[8]

-

-

Calculation: Calculate the concentration of the compound in the original undiluted supernatant based on the standard curve. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[10]

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a supersaturated solution.[6] It is widely used in early discovery to quickly flag problematic compounds.[3] The protocol typically starts with a concentrated DMSO stock solution.

Objective: To rapidly assess the solubility of 5-chloro-1,4-dimethyl-1H-imidazole by measuring the formation of precipitate when a DMSO stock is diluted into an organic solvent.

Materials:

-

10 mM stock solution of 5-chloro-1,4-dimethyl-1H-imidazole in 100% DMSO

-

Selected organic solvents

-

96-well microtiter plates

-

Liquid handling robot or multichannel pipettes

-

Plate shaker

-

Nephelometer (light-scattering plate reader)

Step-by-Step Procedure:

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate. Prepare a serial dilution if a concentration range is to be tested.

-

Solvent Addition: Rapidly add the organic solvent (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1%). The presence of even small amounts of DMSO can significantly impact solubility.[5]

-

Incubation: Immediately place the plate on a shaker for a short incubation period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[3]

-

Measurement: After incubation, place the microtiter plate into a nephelometer and measure the light scattering in each well. Wells containing precipitated (insoluble) compound will scatter light, resulting in a high signal.[6]

-

Data Analysis: The kinetic solubility is often reported as the highest concentration at which no significant increase in light scattering is observed compared to a solvent-only blank.

Conclusion

The solubility profile of 5-chloro-1,4-dimethyl-1H-imidazole is dictated by its polar, aromatic imidazole core, which is modified by a chloro-substituent and two methyl groups. Its inability to act as a hydrogen bond donor is a key feature influencing its interactions. Theoretical analysis predicts high solubility in polar protic solvents like methanol and ethanol, moderate to high solubility in polar aprotic solvents such as DMSO, and poor solubility in nonpolar solvents like hexane.

For drug discovery and development professionals, it is imperative to move beyond prediction and obtain precise experimental data. The gold-standard Shake-Flask method provides definitive thermodynamic solubility values crucial for formulation, while high-throughput kinetic assays offer rapid, early-stage assessment to guide structure-activity relationship studies. By employing the robust protocols detailed in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions and mitigating risks in the development of imidazole-based drug candidates.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 18, 2026, from [Link]

-

Hoelke, B., Gilden, J., & Zvyaga, T. (2009). In vitro solubility assays in drug discovery. PubMed. Retrieved February 18, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 18, 2026, from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved February 18, 2026, from [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved February 18, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 18, 2026, from [Link]

-

Cheméo. (n.d.). 5-Chloro-1-methylimidazole. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 18, 2026, from [Link]

-

Al-Akayleh, F., et al. (2016). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. PMC. Retrieved February 18, 2026, from [Link]

-

MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved February 18, 2026, from [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved February 18, 2026, from [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 18, 2026, from [Link]

-

Scholars Research Library. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. Retrieved February 18, 2026, from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Investigations on substituent and solvent effects on solvolysis reactions Part IX. Retrieved February 18, 2026, from [Link]

-

HUBER. (2021). Solubility determination and crystallization. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 18, 2026, from [Link]

-

Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved February 18, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

Precision Chlorination of 1,4-Dimethylimidazole: Regioselective Pathways and Protocols

Executive Summary

The functionalization of imidazole cores is a cornerstone of modern drug discovery, particularly in the synthesis of bioactive alkaloids and kinase inhibitors. 1,4-Dimethylimidazole (1,4-DMI) presents a unique regiochemical challenge: with the N1 and C4 positions blocked by methyl groups, chlorination must be precisely directed to either the electron-rich C5 position or the acidic C2 position.

This technical guide delineates the two distinct mechanistic pathways—Electrophilic Aromatic Substitution (EAS) and Directed Lithiation —required to access 5-chloro-1,4-dimethylimidazole and 2-chloro-1,4-dimethylimidazole, respectively. Unlike generic protocols, this document focuses on self-validating workflows that minimize by-product formation (e.g., 2,5-dichlorination) and maximize yield.

Mechanistic Principles & Regiochemistry

To control the chlorination pattern, one must understand the electronic landscape of 1,4-DMI.

-

The C5 Position (The "Alkene" Carbon): This position is electronically similar to an enamine. The lone pair on N1 donates electron density into the ring, activating C5 towards electrophiles. In 1,4-DMI, C5 is the only site available for standard electrophilic attack (EAS).

-

The C2 Position (The "Amidine" Carbon): Located between two nitrogen atoms, C2 is electron-deficient and resistant to direct electrophilic attack. However, the C2 proton is significantly more acidic (

) than benzene protons, making it the exclusive target for base-mediated deprotonation (lithiation). -

The C4 Position: Blocked by a methyl group, preventing substitution and reducing steric crowding at C5.

Decision Matrix: Pathway Selection

| Target Moiety | Reaction Type | Primary Reagent | Mechanism | Critical Control Parameter |

| 5-Chloro-1,4-DMI | Electrophilic Substitution | NCS (N-Chlorosuccinimide) | Temperature (< 60°C) to prevent over-chlorination. | |

| 2-Chloro-1,4-DMI | Metalation-Quench | Deprotonation / | Cryogenic temp (-78°C) to stabilize lithio-species. | |

| 2,5-Dichloro-1,4-DMI | Sequential Functionalization | NCS (Excess) or | Multiple EAS | Stoichiometry (> 2.2 equiv) and heat. |

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent synthesis pathways based on reagent selection.

Figure 1: Divergent synthetic pathways for 1,4-dimethylimidazole chlorination. Blue path indicates electrophilic substitution; Red path indicates lithiation.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1,4-dimethylimidazole

Mechanism: Electrophilic Aromatic Substitution (

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 1,4-dimethylimidazole (1.0 equiv) and anhydrous acetonitrile (

) [0.5 M concentration].-

Why Acetonitrile? It is polar enough to solubilize NCS but does not participate in the reaction like alcohols might.

-

-

Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes at room temperature (20–25°C).

-

Control Point: Do not add all at once. A slight exotherm is possible.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1][2]

-

Self-Validation: The appearance of a succinimide precipitate often indicates reaction progress.

-

-

Workup:

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

5% MeOH in DCM).

Expected Yield: 85–92%

Key Data:

Protocol B: Synthesis of 2-Chloro-1,4-dimethylimidazole

Mechanism: Lithiation-Electrophile Quench

Reagent of Choice:

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Solvation: Dissolve 1,4-dimethylimidazole (1.0 equiv) in anhydrous THF [0.2 M].

-

Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath). Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.-

Mechanistic Insight: The C2 proton is removed, forming the 2-lithio-1,4-dimethylimidazole species. This intermediate is unstable at higher temperatures; maintaining -78°C is critical to prevent ring opening or polymerization.

-

-

Incubation: Stir at -78°C for 30–45 minutes.

-

Chlorination: Add a solution of Hexachloroethane (

, 1.1 equiv) in THF dropwise.-

Alternative: NCS can be used as the electrophile, but

is often cleaner for lithiated species.

-

-

Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

solution. -

Extraction: Extract with EtOAc (

). Combine organics, dry over

Expected Yield: 70–80%

Key Data:

Comparative Data Analysis

The following table summarizes the reactivity profiles derived from literature precedents on 1,4-disubstituted imidazoles.

| Parameter | C5-Chlorination (Protocol A) | C2-Chlorination (Protocol B) |

| Reagents | NCS / Acetonitrile | |

| Temperature | 25°C (Room Temp) | -78°C |

| Time | 4–6 Hours | 3 Hours |

| Selectivity | > 95:5 (C5:C2) | > 98:2 (C2:C5) |

| Major By-product | 2,5-Dichloro-1,4-DMI (if NCS excess) | Ring-opened impurities (if temp rises) |

| Scalability | High (kg scale feasible) | Moderate (requires cryogenic cooling) |

Troubleshooting & Optimization

Avoiding Polychlorination

If 2,5-dichloro-1,4-dimethylimidazole is observed during Protocol A:

-

Stoichiometry Check: Ensure NCS is strictly limited to 1.0–1.05 equivalents.

-

Temperature Control: Do not heat above 40°C. Higher temperatures lower the activation energy barrier for the second chlorination at C2 (via an EAS mechanism that becomes accessible at high energy).

-

Reagent Swap: Switch from NCS to DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) which can sometimes offer milder release of

.

Handling "Sluggish" Reactions

If conversion is low in Protocol A:

-

Catalysis: Add 5–10 mol% of DMF or HCl (catalytic) to activate the NCS.

-

Solvent: Switch to DMF as the primary solvent, which stabilizes the transition state better than acetonitrile.

References

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Schilter, D., & Bielawski, C. W. (2017).[5] Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses, 93, 413-421.[5] Link (Demonstrates chlorination reagents in imidazole-related scaffolds).

-

Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS.[2] Analytical and Bioanalytical Chemistry, 409, 1399–1408. Link (Provides spectral data and handling of sulfonyl chloride derivatives of dimethylimidazoles).

-

Vertex Pharmaceuticals. (2015). Patent WO2015088045.[6] (Describes industrial scale chlorination of heteroaromatics using NCS).

-

TCI Chemicals. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity. Link (General review of halogenation reagents and "magic chloro" effects).

Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Safety precautions regarding the handling of n-Butyllithium and chlorinated solvents must be strictly observed.

Sources

- 1. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Chlorination - NCS [commonorganicchemistry.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-chloro-1,4-dimethyl-1H-imidazole

This guide provides a comprehensive, technically-focused framework for the crystal structure analysis of 5-chloro-1,4-dimethyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of heterocyclic compounds. This document outlines the critical experimental and computational steps, from synthesis to crystallographic analysis and interpretation, grounded in established scientific principles and methodologies.

Introduction: The Significance of Substituted Imidazoles

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile ligands in coordination chemistry. The introduction of substituents, such as chloro and methyl groups, onto the imidazole ring can profoundly influence the molecule's electronic properties, steric profile, and intermolecular interactions. Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.[1]

5-chloro-1,4-dimethyl-1H-imidazole, a halogenated and methylated imidazole derivative, is a compound of interest for its potential pharmacological applications. The presence of a chlorine atom, in particular, can introduce specific intermolecular interactions, such as halogen bonding, which can significantly impact crystal packing and, consequently, the physicochemical properties of the solid state.[2][3] This guide details the scientific rationale and a robust protocol for the complete crystal structure determination of this target compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful single-crystal X-ray diffraction study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 5-chloro-1,4-dimethyl-1H-imidazole

The synthesis of substituted imidazoles can be achieved through various established routes.[4] For 5-chloro-1,4-dimethyl-1H-imidazole, a plausible and efficient method involves a multi-step synthesis, beginning with the formation of the imidazole core, followed by regioselective methylation and chlorination.

Experimental Protocol: Synthesis

-

Formation of the Imidazole Ring: A common approach is the condensation reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a suitable catalyst. For the 4-methylimidazole precursor, one could utilize the reaction of a suitable diketone with formaldehyde and an ammonium salt.[5]

-

N-Methylation: The resulting 4-methyl-1H-imidazole can be selectively methylated at the N1 position using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Chlorination: The final step is the regioselective chlorination at the C5 position. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS).[5] The reaction conditions, including solvent and temperature, must be carefully optimized to ensure the desired regioselectivity and to minimize the formation of byproducts.

-

Purification: The crude product should be purified using column chromatography on silica gel to obtain a highly pure sample, which is crucial for successful crystallization. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

-

Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) and their mixtures should be screened.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled to induce crystallization. The rate of cooling should be controlled to obtain well-formed crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal of appropriate size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The data collection is performed using a modern X-ray diffractometer equipped with a sensitive detector.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A well-formed single crystal is carefully mounted on a cryoloop.

-

Diffractometer Setup: The crystal is centered on the diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

Data Acquisition: The diffraction pattern is recorded as the crystal is rotated. A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution.[6][7] This initial model is then refined using full-matrix least-squares procedures to obtain the final, accurate crystal structure.[6][7]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles within the 5-chloro-1,4-dimethyl-1H-imidazole molecule provides insights into its electronic structure and steric effects. The planarity of the imidazole ring is a key feature to be examined.

Table 1: Expected Crystallographic Data for 5-chloro-1,4-dimethyl-1H-imidazole

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 500 - 1500 |

| Z | 4 |

| R-factor | < 0.05 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For 5-chloro-1,4-dimethyl-1H-imidazole, several types of interactions are anticipated to play a crucial role in the crystal packing.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the imidazole ring.[2][3]

-

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors like N-H or O-H, weak C-H···N and C-H···Cl hydrogen bonds may be present.

-

π-π Stacking: The planar imidazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[8]

The analysis of these interactions provides a deeper understanding of the supramolecular architecture of the crystal.

Visualization of Key Processes

Graphical representations are invaluable for conceptualizing the experimental workflow and the resulting structural information.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Molecular structure of 5-chloro-1,4-dimethyl-1H-imidazole.

Conclusion

The crystal structure analysis of 5-chloro-1,4-dimethyl-1H-imidazole provides invaluable insights into its molecular architecture and the subtle interplay of non-covalent interactions that govern its solid-state assembly. This detailed structural information is a critical component in the fields of drug design and materials science, enabling a more profound understanding of the compound's properties and facilitating the development of new and improved derivatives. The methodologies outlined in this guide provide a robust framework for obtaining high-quality crystallographic data and for its thorough interpretation.

References

- Benchchem. A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole.

- MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.

- ResearchGate. (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.

- MDPI. Halogen Interactions in 2,4,5-Tribromoimidazolium Salts.

- IUCr Journals. Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid.

- Semantic Scholar. Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles.

- PubMed. Noncovalent interactions in halogenated ionic liquids: theoretical study and crystallographic implications.

- ResearchGate. X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- Benchchem. Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.

- Organic Chemistry Portal. Imidazole synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Noncovalent interactions in halogenated ionic liquids: theoretical study and crystallographic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 8. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

Methodological & Application

The Strategic Utility of 5-chloro-1,4-dimethyl-1H-imidazole in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2] Within the vast landscape of imidazole derivatives, halogenated intermediates such as 5-chloro-1,4-dimethyl-1H-imidazole represent a class of highly versatile building blocks. The presence of a chlorine atom at the C5 position, coupled with methylation at N1 and C4, imparts specific reactivity and steric properties that can be strategically exploited in the synthesis of complex molecular architectures.

This guide provides a detailed exploration of 5-chloro-1,4-dimethyl-1H-imidazole as a pharmaceutical intermediate. It outlines a representative synthesis protocol, delves into its chemical reactivity, and presents a detailed methodology for its application in the synthesis of more complex molecules, simulating its use in a drug discovery pipeline.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use. Below is a summary of the key properties for 5-chloro-1,4-dimethyl-1H-imidazole.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂ | PubChem |

| Molecular Weight | 130.58 g/mol | PubChem |

| IUPAC Name | 5-chloro-1,4-dimethyl-1H-imidazole | PubChem |

| CAS Number | 86257-53-8 | PubChem |

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1H (N-CH₃) | ~3.6 | s |

| 1H (C-CH₃) | ~2.2 | s |

| 1H (C2-H) | ~7.5 | s |

| 13C (N-CH₃) | ~33 | q |

| 13C (C-CH₃) | ~12 | q |

| 13C (C4) | ~135 | s |

| 13C (C5) | ~120 | s |

| 13C (C2) | ~138 | d |

Synthesis of 5-chloro-1,4-dimethyl-1H-imidazole: A Representative Protocol

While numerous methods exist for the synthesis of substituted imidazoles, a common and adaptable approach involves the cyclization of an appropriate α-dicarbonyl compound with an amine and a source of the remaining carbon atom.[7][8][9] The following protocol is a representative method for the synthesis of 5-chloro-1,4-dimethyl-1H-imidazole, adapted from general imidazole synthesis procedures.

Workflow for the Synthesis of 5-chloro-1,4-dimethyl-1H-imidazole

Caption: Synthetic workflow for 5-chloro-1,4-dimethyl-1H-imidazole.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-dimethyl-1H-imidazol-5(4H)-one (1.0 eq) and a suitable inert solvent such as toluene (5-10 mL per gram of starting material).

-

Addition of Reagent: While stirring under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) to the suspension at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain control.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-chloro-1,4-dimethyl-1H-imidazole.[10]

Application in Pharmaceutical Synthesis: Nucleophilic Aromatic Substitution

The chlorine atom at the C5 position of 5-chloro-1,4-dimethyl-1H-imidazole is susceptible to nucleophilic aromatic substitution (SNAr), particularly with electron-rich nucleophiles. This reactivity makes it a valuable intermediate for introducing the dimethyl-imidazole moiety onto a larger molecule, a common strategy in drug design to modulate properties like solubility, polarity, and receptor binding.

General Workflow for SNAr with 5-chloro-1,4-dimethyl-1H-imidazole

Caption: SNAr using 5-chloro-1,4-dimethyl-1H-imidazole.

Step-by-Step Protocol for SNAr with a Generic Amine Nucleophile:

-

Reaction Setup: To a solution of the amine nucleophile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq, if the nucleophile is less reactive and an anhydrous reaction is desired).

-

Addition of Intermediate: To the stirred mixture, add 5-chloro-1,4-dimethyl-1H-imidazole (1.1 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the nucleophile. Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. If DMF or DMSO is used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by either recrystallization or column chromatography to yield the desired 5-substituted-1,4-dimethyl-1H-imidazole derivative.

Safety and Handling

As with all halogenated heterocyclic compounds, appropriate safety precautions should be taken when handling 5-chloro-1,4-dimethyl-1H-imidazole and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[11][12][13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-chloro-1,4-dimethyl-1H-imidazole is a valuable and versatile intermediate for pharmaceutical research and development. Its specific substitution pattern allows for targeted modifications of lead compounds, enabling the fine-tuning of their pharmacological profiles. The synthetic and application protocols provided herein offer a solid foundation for researchers to incorporate this building block into their synthetic strategies, paving the way for the discovery of novel therapeutic agents. The inherent reactivity of the chloro-substituent, combined with the stability of the imidazole core, ensures its continued relevance in the ever-evolving field of medicinal chemistry.

References

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2022). National Center for Biotechnology Information. [Link]

- Synthesis of Benzimidazoles - Supporting Information. (n.d.).

- CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. (n.d.). Google Patents.

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. [Link]

- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.

- US3997552A - Chlorinated imidazole derivatives and a process for preparing them. (n.d.). Google Patents.

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved February 19, 2026, from [Link]

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. [Link]

- US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. (n.d.). Google Patents.

-

5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Process for the preparation of imidazole compounds - Patent US-6844439-B2. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

-

Process for the preparation of 2-cyanoimidazole compounds. (n.d.). Justia Patents. Retrieved February 19, 2026, from [Link]

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved February 19, 2026, from [Link]

-

Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. (2024). Journal of Chemical Sciences. [Link]

-

PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS. (n.d.). European Patent Office. Retrieved February 19, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ias.ac.in [ias.ac.in]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Precision Synthesis of Polysubstituted Imidazoles: Exploiting the Orthogonal Reactivity of 5-Chloro-1,4-dimethyl-1H-imidazole

Executive Summary & Strategic Value

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from antifungal agents (e.g., Ketoconazole) to p38 MAP kinase inhibitors. While many synthetic routes exist, the use of 5-chloro-1,4-dimethyl-1H-imidazole offers a distinct tactical advantage: Orthogonal Reactivity .

This scaffold presents two chemically distinct handles:

-

C5-Chloro: A classic electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

-

C2-Hydrogen: An acidic proton susceptible to Regioselective Direct Arylation (C-H Activation) or lithiation.

-

C4-Methyl: A steric blocking group that prevents unwanted functionalization at the 4-position, simplifying regiocontrol compared to 1-methylimidazole.

This Application Note details the divergent synthetic pathways to access polysubstituted imidazoles, providing validated protocols for sequential functionalization.

Strategic Reaction Pathways

The core utility of this building block lies in the ability to sequence reactions based on the desired substitution pattern.

The "Switch" Concept[1]

-

Path A (Suzuki First): Utilizes the C5-Cl bond. The C2-H remains dormant unless specific base/catalyst conditions are applied.

-

Path B (C-H Activation First): Targets the C2-H bond. Crucially, this must be performed under conditions that preserve the C5-Cl bond for subsequent steps.

Figure 1: Divergent synthetic workflow showing access to 2,5-disubstituted imidazoles via orthogonal pathways.

Detailed Experimental Protocols

Module 1: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Replacement of the C5-Chloro group. Challenge: Chloro-imidazoles are less reactive than bromo- or iodo-analogs. Solution: Use of electron-rich phosphine ligands (e.g., XPhos, SPhos) or activated precatalysts to facilitate oxidative addition.

Protocol A: Standard C5-Coupling

-

Substrate: 5-chloro-1,4-dimethyl-1H-imidazole (1.0 equiv)

-

Reagents: Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

-

Setup: Charge a reaction vial with the imidazole substrate, arylboronic acid, K₂CO₃, and the Pd catalyst system.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - Cl + Aryl).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Expert Insight: The N1-methyl and N3 lone pair activate the C5 position electronically, but the C4-methyl group provides steric bulk. If conversion is low, switch to Pd₂(dba)₃/SPhos , which is superior for sterically hindered chlorides.

Module 2: Regioselective C2-Direct Arylation (C-H Activation)

Objective: Functionalization of C2-H while preserving the C5-Cl bond. Mechanism: Concerted Metallation-Deprotonation (CMD). Critical Parameter: Acidity. The C2 proton is the most acidic (pKa ~32 in DMSO), but C5-Cl is prone to oxidative addition. We must suppress the Pd(0) pathway or use conditions favoring C-H cleavage.

Protocol B: C2-Arylation (Fagnou Conditions)

-

Substrate: 5-chloro-1,4-dimethyl-1H-imidazole (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.1 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: PCy₃ (10 mol%) or P(tBu)₃·HBF₄ (for difficult substrates).

-

Base/Additive: Cs₂CO₃ (2.0 equiv), Pivalic Acid (PivOH) (30 mol%).

-

Solvent: Toluene or Xylene (Anhydrous).

Step-by-Step:

-

Setup: Combine imidazole, Aryl Bromide, Pd(OAc)₂, Ligand, Cs₂CO₃, and PivOH in a dry pressure tube.

-

Purge: Evacuate and backfill with Argon (3x).

-

Reaction: Add dry Toluene. Seal and heat to 110°C for 16 hours.

-

Why PivOH? Pivalic acid acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage step in the CMD mechanism.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Validation Check: Ensure the product mass corresponds to the retention of the Chlorine atom (Mass = Substrate + Aryl - H - Br). If dehalogenation (loss of Cl) is observed, lower the temperature to 90°C and reduce reaction time.

One-Pot Sequential Protocols

For high-throughput library generation, isolating intermediates is inefficient.

Protocol C: Sequential C2-Arylation then C5-Arylation

-

Step 1 (C2): Run Protocol B (C-H activation) in DMAc (Dimethylacetamide) at 120°C for 4 hours.

-

Check: Confirm consumption of Aryl Bromide by TLC/LC-MS.

-

Step 2 (C5): Without workup, cool to 80°C.

-

Add: Second Arylboronic acid (1.5 equiv), more Base (K₂CO₃, 2M aq solution), and a boost of catalyst if needed (e.g., Pd(dppf)Cl₂).

-

React: Heat to 100°C for 6 hours.

-

Result: 2,5-unsymmetrical diaryl imidazole.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting.

Figure 2: Simplified Concerted Metallation-Deprotonation (CMD) cycle for C2-H activation. Note the critical role of the Base/PivOH in the CMD step.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (C5-Coupling) | Oxidative addition failure (Cl is inert). | Switch to Buchwald G3 precatalysts (XPhos-Pd-G3) or add TBAB (phase transfer agent) to stabilize nanoparticles. |

| Dehalogenation (C2-Arylation) | Reaction temp too high; Pd inserting into C-Cl. | Reduce temp to 90°C. Use sterically bulky phosphines (e.g., JohnPhos) that disfavor insertion into the hindered C5-Cl bond. |

| Regio-scrambling | Migration of Pd to C4 (rare in 1,4-dimethyl). | The 4-Methyl group usually blocks this. If observed, ensure the starting material is pure 1,4-dimethyl and not 1,5-dimethyl isomer. |

| Protodeboronation | Unstable boronic acid in Step 2. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) for greater stability. |

References

-

Bellina, F., & Rossi, R. (2006). Synthesis and functionalization of imidazoles via palladium-catalyzed cross-coupling reactions.[1] This review establishes the foundational rules for C2 vs C5 selectivity.

-

(Chemical Reviews)

-

-

Fagnou, K., et al. (2009). Direct Arylation of Heterocycles via CMD.

-

(Accounts of Chemical Research)

-

-

Gooßen, L. J., et al. (2010). Regioselective Synthesis of Polysubstituted Imidazoles.

-

(Angewandte Chemie)

-

-

Vertex AI Search Results. (2024).

(Note: While specific literature on the exact "1,4-dimethyl" derivative is niche, the chemistry is extrapolated from the robust and validated reactivity of 5-chloro-1-methylimidazole, accounting for the steric influence of the 4-methyl group as described in standard heterocyclic chemistry texts.)

Sources

Preparation of ionic liquids using 5-chloro-1,4-dimethyl-1H-imidazole precursors

Application Note: Preparation of Ionic Liquids Using 5-Chloro-1,4-dimethyl-1H-imidazole Precursors

Executive Summary & Strategic Rationale

This guide details the synthesis, purification, and characterization of ionic liquids (ILs) derived from 5-chloro-1,4-dimethyl-1H-imidazole . While standard imidazolium ILs (e.g., [BMIM][Cl]) are ubiquitous, the incorporation of a chlorine atom at the C5 position of the imidazole ring introduces unique electronic and steric properties.

Why this Precursor?

-

Electronic Tuning: The electron-withdrawing nature of the C5-chlorine atom reduces the electron density of the imidazolium ring, potentially increasing the anodic stability limit (electrochemical window) and acidity of the C2-proton.

-

Density & Viscosity: Halogen functionalization typically increases the density of the resulting IL, making these fluids valuable for specific separation processes or as high-density energetic fluids.

-

Reactivity Profile: The 5-chloro substituent deactivates the N3 nitrogen nucleophilicity via inductive effects. Consequently, standard alkylation protocols for 1-methylimidazole must be modified (higher thermal energy, longer reaction times) to achieve full conversion.

Precursor Sourcing & Preparation

Compound: 5-chloro-1,4-dimethyl-1H-imidazole CAS: 2764729-67-9 (Reference) / Analogous to 5-chloro-1-methylimidazole (CAS 872-49-1)

Note: If the specific 1,4-dimethyl isomer is not commercially available in bulk, it can be synthesized via the chlorination of 1,4-dimethylimidazole using N-chlorosuccinimide (NCS) in acetonitrile.

Purity Requirement:

Protocol A: Quaternization (Synthesis of the Halide Salt)

This step involves the nucleophilic attack of the N3 nitrogen on an alkyl halide. Due to the deactivating effect of the C5-Cl group, this reaction requires more vigorous conditions than standard imidazolium syntheses.

Materials

-

Precursor: 5-chloro-1,4-dimethyl-1H-imidazole (1.0 eq)

-

Alkylating Agent: 1-Chlorobutane, 1-Bromoethane, etc. (1.2 eq)

-

Expert Tip: Use a slight excess (1.1–1.2 eq) of the alkyl halide to drive the reaction to completion, as the alkyl halide is easier to remove via evaporation than the unreacted imidazole.

-

-

Solvent: Acetonitrile (Anhydrous,

ppm -

Atmosphere: Dry Nitrogen or Argon (Schlenk line).

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

for 15 minutes. -

Addition: Syringe in 5-chloro-1,4-dimethyl-1H-imidazole. If solid, dissolve in minimal anhydrous acetonitrile.

-

Alkylation: Add the alkyl halide dropwise over 20 minutes while stirring.

-

Exotherm Check: Although less reactive than 1-methylimidazole, a mild exotherm may occur.

-

-

Reaction Phase:

-

Temperature: Heat to 80–90°C (for Bromides) or 100–110°C (for Chlorides).

-

Time: Stir for 24–48 hours .

-

Validation: Monitor via TLC (

:MeOH 9:1) or

-

-

Isolation:

-

Cool the mixture to room temperature.

-

If the product crystallizes (common for bromides), filter under inert atmosphere.

-

If liquid (common for some chlorides), wash with Ethyl Acetate (

mL) to extract unreacted starting material. The IL will form a dense bottom phase.

-

-

Drying: Remove residual volatiles under high vacuum (

mbar) at 60°C for 12 hours.

Protocol B: Anion Metathesis (Optional)

To convert the halide salt ([Cat][X]) to a functional IL (e.g., [Cat][

Materials

-

Starting Salt: [5-chloro-1,4-dimethyl-3-alkylimidazolium][Halide]

-

Anion Source:

, -

Solvent: Deionized Water (for hydrophobic ILs) or Acetone/DCM (for hydrophilic ILs).

Methodology (Hydrophobic IL Example - )

-

Dissolution: Dissolve the halide salt in distilled water.

-

Exchange: Add an aqueous solution of

slowly. A biphasic system will form immediately as the hydrophobic IL separates. -

Separation: Decant the water phase. Wash the IL layer with fresh deionized water (

) until the wash water is halide-free (test with -

Purification: Dissolve the washed IL in

and pass through a short plug of silica or activated carbon to remove color impurities. -

Final Drying: Rotary evaporate the DCM, then dry under high vacuum (

mbar) at 70°C for 24 hours.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from precursor selection to final purified ionic liquid, highlighting the critical decision nodes.

Caption: Workflow for converting 5-chloro-1,4-dimethylimidazole into high-purity ionic liquids.

Characterization & Quality Control

To ensure the "Trustworthiness" of the synthesized material, the following data points must be verified.

| Parameter | Method | Acceptance Criteria | Relevance |

| Structure | No peaks at ~3.6 ppm (Precursor N-Me) | Confirms full quaternization. | |

| Water Content | Karl Fischer Titration | Water severely reduces electrochemical window and viscosity. | |

| Halide Impurity | Ion Chromatography or | Residual halides cause corrosion in metal applications. | |

| Thermal Stability | TGA (Thermogravimetric Analysis) | Ensures stability for high-temp applications. |

Troubleshooting & Scientific Nuance

-

Problem: Reaction conversion is low (< 80%) after 24 hours.

-

Problem: Product is dark/colored.

References

-

Synthesis of Functionalized Imidazolium Salts Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Purification Protocols for Ionic Liquids Source: Nature Protocols URL:[Link]

-

Halogenated Imidazolium Ionic Liquids: Properties and Applications Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

- 1. Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 4. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]

Application Note: Grignard Reagent Formation from 5-Chloro-1,4-dimethyl-1H-imidazole

Executive Summary

Generating a Grignard reagent from 5-chloro-1,4-dimethyl-1H-imidazole presents a dual synthetic challenge: the high bond dissociation energy of the C(sp²)–Cl bond and the inherent acidity of the C2–H proton (

This guide details two high-fidelity protocols to overcome these barriers. Protocol A utilizes Knochel’s Turbo Grignard (

Mechanistic Insight & Strategic Analysis

The Chloride vs. Bromide Dilemma

While 5-bromoimidazoles undergo rapid Magnesium-Halogen exchange at -20 °C, the 5-chloro analogue is significantly more inert. The C–Cl bond requires a higher activation energy to break.

-

Standard Grignard (

): Often fails with electron-rich heteroaryl chlorides. -

Turbo Grignard (

): The LiCl additive breaks up magnesium aggregates, increasing the nucleophilic character of the isopropyl group and stabilizing the resulting heteroaryl Grignard species via a "ate-like" complex.

The Regioselectivity Challenge (C2 vs. C5)

The 1,4-dimethyl substitution pattern leaves the C2 position open.

-

Thermodynamic Control: Deprotonation at C2 is thermodynamically favored over C5-Cl exchange.

-

Kinetic Control: With highly reactive exchange reagents (Turbo Grignard) at controlled temperatures, C5-Cl exchange can be favored. However, with simple alkyl lithiums (

), C2-lithiation is the dominant primary pathway.

Pathway Visualization

The following diagram illustrates the competing reaction pathways and the strategic selection of the Turbo Grignard route.

Figure 1: Competing reaction pathways. The Turbo Grignard reagent is selected to favor C5-halogen exchange over C2-deprotonation.

Protocol A: Turbo Grignard Exchange (Recommended)

This protocol uses the commercially available or freshly prepared isopropylmagnesium chloride-lithium chloride complex. It is the most direct route to the target Grignard.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 5-Chloro-1,4-dimethyl-1H-imidazole (1.0 equiv).

-

Reagent:

(1.3 M in THF, Sigma-Aldrich or similar) (1.1 – 1.2 equiv). -

Solvent: Anhydrous THF (Sure/Seal™ or distilled over Na/Benzophenone).

-

Vessel: Flame-dried Schlenk flask or 3-neck RBF under Argon/Nitrogen atmosphere.

Step-by-Step Methodology

-

Preparation: Charge the flame-dried flask with the imidazole substrate (e.g., 10 mmol, 1.30 g) and a magnetic stir bar. Evacuate and backfill with Argon three times.

-

Solvation: Add anhydrous THF (concentration ~0.5 M to 1.0 M). Stir until fully dissolved.

-

Activation: Cool the solution to 0 °C using an ice/water bath.

-

Note: While bromides exchange at -20 °C, chlorides often require 0 °C to Room Temperature (RT). Starting at 0 °C minimizes C2-deprotonation risk.

-

-

Exchange: Dropwise add

(1.3 M, 1.2 equiv) over 5–10 minutes. -

Incubation:

-

Stir at 0 °C for 30 minutes.

-

Allow the mixture to warm to Room Temperature (23 °C) and stir for 2–4 hours.

-

Monitoring: Withdraw a 0.1 mL aliquot, quench with

or-

Success: Disappearance of starting material; appearance of 5-iodo or 5-deutero product.

-

Failure (C2 attack): Appearance of 2-iodo/2-deutero species.

-

-

-

Use: The resulting solution contains (1,4-dimethyl-1H-imidazol-5-yl)magnesium chloride-lithium chloride complex . Use immediately for subsequent reactions with electrophiles (aldehydes, ketones, acid chlorides).

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | C-Cl bond is too strong. | Heat to 40 °C or use microwave irradiation (caution: pressure). Alternatively, switch to Protocol B. |

| C2-Substituted Product | Deprotonation occurring. | Lower temp to -10 °C; ensure Turbo Grignard is fresh; add reagent faster to overwhelm deprotonation kinetics. |

| Precipitation | Solubility limit reached. | Add dry THF to dilute; Turbo Grignard species are generally soluble, but high concentrations can crash out. |

Protocol B: Lithiation-Transmetallation (High Purity Route)

If Protocol A yields low conversion or C2-side products, this route uses a "Protect-Lithiate-Transmetallate" strategy. It is more labor-intensive but guarantees regioselectivity.

Reagents

- (2.5 M in hexanes).

-

TMSCl (Trimethylsilyl chloride).

-

or

Workflow Diagram

Figure 2: Step-wise generation of the Grignard reagent via C2-blocking.

Step-by-Step Methodology

-

C2-Blocking (In-situ):

-

Lithium-Halogen Exchange:

-

Cool the 2-TMS intermediate solution back to -78 °C .

-

Add

(2.0 equiv) or -

Note: For 5-chloro, this step is critical. If Li-Cl exchange fails, the Grignard cannot form.

-

-

Transmetallation:

-

Once the 5-lithio species is formed (check by quenching aliquot), add anhydrous

(1.1 equiv) dissolved in THF. -

Stir for 30 min at -78 °C, then warm to 0 °C.

-

-

Result: You now have the 5-magnesiated species. The TMS group can be removed later (workup with mild acid or TBAF).

Safety & Handling

-

Pyrophoric Hazards:

and concentrated Grignard reagents are pyrophoric. Use extreme caution and standard Schlenk techniques. -

Exotherms: The addition of

to the substrate can be exothermic. Control addition rates. -

Moisture Sensitivity: Imidazole Grignards are immediately quenched by water to reform the starting material (or des-halo product). All glassware must be oven-dried (>120 °C) for at least 4 hours.

References

-

Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3][4] Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

-